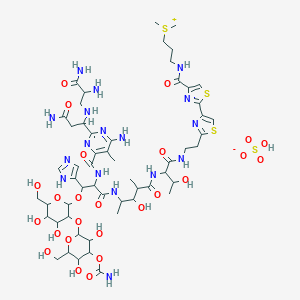

ブレオマイシン硫酸塩

概要

説明

The compound “Bloom syndrome protein” is a member of the RECQ helicase family, which plays a crucial role in maintaining genomic stability by unwinding complex DNA structures and resolving DNA repair intermediates . Bloom syndrome protein is particularly significant in the context of cancer research due to its involvement in DNA damage response pathways .

科学的研究の応用

Bloom syndrome protein has a wide range of scientific research applications, particularly in the fields of cancer biology and genetics. High expression of Bloom syndrome protein is associated with the development of prostate cancer, making it a promising target for cancer therapy . Inhibitors of Bloom syndrome protein, such as ML216, have shown potential in suppressing tumor growth and metastasis by enhancing DNA damage and altering key signaling pathways . Additionally, Bloom syndrome protein is involved in the dissolution of complex DNA structures, making it a valuable target for studying DNA repair mechanisms .

作用機序

The mechanism of action of Bloom syndrome protein involves its helicase activity, which unwinds duplex DNA with 3’ to 5’ directionality . This activity is driven by ATP hydrolysis, which provides the necessary energy for DNA translocation . Inhibitors like ML216 exert their effects by binding to the ATPase domain of Bloom syndrome protein, thereby blocking its helicase activity and preventing DNA unwinding . This inhibition leads to increased DNA damage and altered signaling pathways, ultimately suppressing tumor growth and metastasis .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .

Cellular Effects

Bleomycin sulfate has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .

Temporal Effects in Laboratory Settings

Bleomycin sulfate exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Dosage Effects in Animal Models

In animal models, the effects of Bleomycin sulfate vary with different dosages. High doses of Bleomycin sulfate have been shown to induce pulmonary fibrosis in rats . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Bleomycin sulfate .

Metabolic Pathways

Bleomycin sulfate is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .

Transport and Distribution

Bleomycin sulfate is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group .

Subcellular Localization

It is known that Bleomycin sulfate binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .

準備方法

Bloom syndrome protein is typically studied in the context of its inhibition by small molecules. One such inhibitor, ML216, is synthesized through a series of chemical reactions involving the formation of a selective and cell-permeable inhibitor . The preparation involves the use of various reagents and conditions to achieve the desired purity and efficacy .

化学反応の分析

Bloom syndrome protein undergoes several types of chemical reactions, primarily involving its interaction with DNA and ATP. The protein’s helicase activity is driven by ATP hydrolysis, which provides the energy required for DNA unwinding . Inhibitors like ML216 interact with Bloom syndrome protein by binding to its ATPase domain, thereby blocking its activity .

類似化合物との比較

Bloom syndrome protein is part of the RECQ helicase family, which includes other members such as Werner syndrome protein, RECQ1, RECQ4, and RECQ5 . While all these helicases share similar functions in DNA unwinding and repair, Bloom syndrome protein is unique in its specific involvement in the dissolution of complex DNA structures and its association with cancer development . Inhibitors of Bloom syndrome protein, such as ML216, are particularly selective for this helicase, making them valuable tools for studying its specific functions and therapeutic potential .

Similar Compounds

- Werner syndrome protein

- RECQ1

- RECQ4

- RECQ5

These compounds share similar functions in DNA unwinding and repair but differ in their specific roles and associations with various diseases .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bleomycin sulfate involves the condensation of three precursor peptides, namely BLM A2, BLM A5, and BLM B2, followed by the attachment of a disaccharide moiety and a sulfate group.", "Starting Materials": [ "L-Valine", "L-Aspartic acid", "L-Ornithine", "L-Phenylalanine", "L-Proline", "L-Cysteine", "L-Threonine", "L-Serine", "D-mannose", "D-glucose", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "1. Synthesis of BLM A2 by condensation of L-Valine, L-Aspartic acid, and L-Ornithine in the presence of sulfuric acid and sodium hydroxide.", "2. Synthesis of BLM A5 by condensation of L-Valine, L-Phenylalanine, L-Proline, and L-Cysteine in the presence of sulfuric acid and sodium hydroxide.", "3. Synthesis of BLM B2 by condensation of L-Threonine and L-Serine in the presence of sulfuric acid and sodium hydroxide.", "4. Condensation of BLM A2, BLM A5, and BLM B2 in the presence of sulfuric acid and sodium hydroxide to form Bleomycin.", "5. Attachment of a disaccharide moiety to Bleomycin using D-mannose and D-glucose in the presence of sulfuric acid and sodium hydroxide.", "6. Sulfation of Bleomycin disaccharide using sulfuric acid and methanol to form Bleomycin sulfate.", "7. Purification of Bleomycin sulfate using ethyl acetate and water." ] } | |

CAS番号 |

9041-93-4 |

分子式 |

C55H85N17O25S4 |

分子量 |

1512.6 g/mol |

IUPAC名 |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |

InChIキー |

WUIABRMSWOKTOF-UHFFFAOYSA-N |

異性体SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |

外観 |

Off-white solid |

Color/Form |

Colorless to yellow powder |

melting_point |

71 °C |

その他のCAS番号 |

9041-93-4 |

物理的記述 |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |

ピクトグラム |

Health Hazard |

純度 |

>90% |

関連するCAS |

9041-93-4 (sulfate (salt)) |

溶解性 |

Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |

同義語 |

Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。